

A Comparative Analysis of Caryophyllane Sesquiterpenes: Unveiling Therapeutic Potential

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Compound of Interest

Compound Name: *Caryophyllene acetate*

Cat. No.: *B1595497*

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For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative overview of the biological properties of several caryophyllane sesquiterpenes, with a primary focus on β -caryophyllene, caryophyllene oxide, and α -humulene. While the initial intent was to include a detailed comparison with **caryophyllene acetate**, a thorough search of publicly available scientific literature and databases has revealed a significant lack of experimental data on its anti-inflammatory, analgesic, and cytotoxic properties, as well as its effects on key signaling pathways. Consequently, this guide will focus on the well-documented activities of its closely related analogs.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the anti-inflammatory, analgesic, and cytotoxic activities of β -caryophyllene, caryophyllene oxide, and α -humulene, providing a basis for their comparative assessment.

Table 1: Anti-inflammatory Activity

Compound	Assay	Model System	Concentration/Dose	Effect	Reference
β-Caryophyllene	Carrageenan-induced paw edema	Rats	0.025 - 0.1 mL/kg	Dose-dependent reduction in paw edema; ED50 = 0.0745 mL/kg [1]	[1]
LPS-stimulated RAW 264.7 macrophages	10 μM		Reduced levels of TNF-α, PGE-2, and IL-6 [2]	[2]	
LPS-stimulated RAW 264.7 macrophages	0.2–25 μM		Counteracted LPS-induced increase in TNF-α, IL-1β, PGE2, iNOS, and NO; Increased IL-10 levels [3]	[3]	
α-Humulene	Carrageenan-induced paw edema	Mice	50 mg/kg (oral)	Dose-dependent reduction in paw edema [3]	[3]
LPS-stimulated RAW 264.7 macrophages	755 and 1555 μM		Inhibited nitric oxide (NO) release [2]	[2]	
Caryophyllene Oxide	Carrageenan-induced paw edema	Rats	12.5 and 25 mg/kg	Significant anti-inflammatory activity [4]	[4]

Table 2: Analgesic Activity

Compound	Assay	Model System	Dose	Effect	Reference
β -Caryophyllene	Formalin test (inflammatory phase)	Rats	5.62 and 10 mg/kg	Antinociception of 34% and 73%, respectively	[5]
Persistent inflammatory pain model			Dose-dependent decrease in pain behaviors[5]		
Caryophyllene Oxide	Acetic acid-induced writhing & Hot plate test	Mice	12.5 and 25 mg/kg	Significant central and peripheral analgesic activity[4]	[4]
Formalin test	Mice	29.67 mg/kg (ED50)	Potent analgesic effect[6]		[6]

Table 3: Cytotoxic Activity (IC50 Values)

Compound	Cancer Cell Line	Cancer Type	IC50 (µM)	Reference
β-Caryophyllene	HCT-116	Colon Cancer	~19 µM[1]	[1]
MG-63	Bone Cancer	~20 µM[1]	[1]	
PANC-1	Pancreatic Cancer	27 µM	[1]	
T24 and 5637	Bladder Cancer	40 µg/mL		
HUVEC	Endothelial Cells	41.6 ± 3.2 µM	[7]	
Caryophyllene Oxide	HepG2	Liver Cancer	3.95 µM	
AGS	Gastric Cancer	12.6 µM		
HeLa	Cervical Cancer	13.55 µM		
SNU-1	Gastric Cancer	16.79 µM		
U-937	Histiocytic Lymphoma	24.25 ± 0.37 µg/mL	[8]	
A549	Lung Cancer	124.1 µg/mL	[9]	
α-Humulene	A549	Lung Carcinoma	28 ± 1 µg/mL	[10]
DLD-1	Colon Adenocarcinoma	43 ± 3 µg/mL	[10]	
RAW 264.7	Murine Macrophage	41.9 µg/mL		
HCT-116	Colon Cancer	77.3 µg/mL		

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

- **Animal Model:** Male Wistar rats (180-200 g) are typically used.
- **Groups:** Animals are divided into a control group (vehicle), a reference drug group (e.g., Indomethacin, 5 mg/kg), and experimental groups receiving different doses of the test compound.
- **Procedure:** The test compound or vehicle is administered orally or intraperitoneally. After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
- **Measurement:** Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- **Data Analysis:** The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Culture:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Treatment:** Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

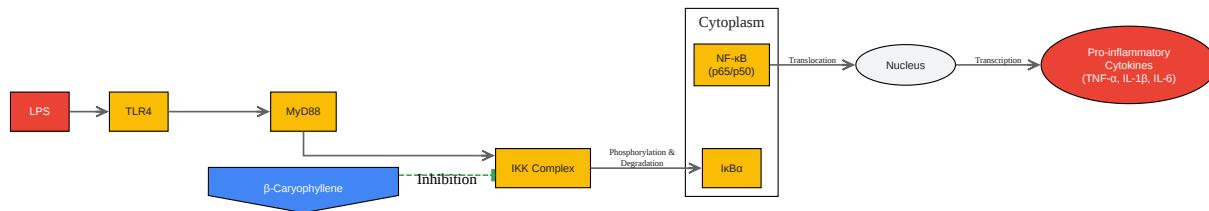
- Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Modulation

The biological activities of caryophyllane sesquiterpenes are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. β-Caryophyllene has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

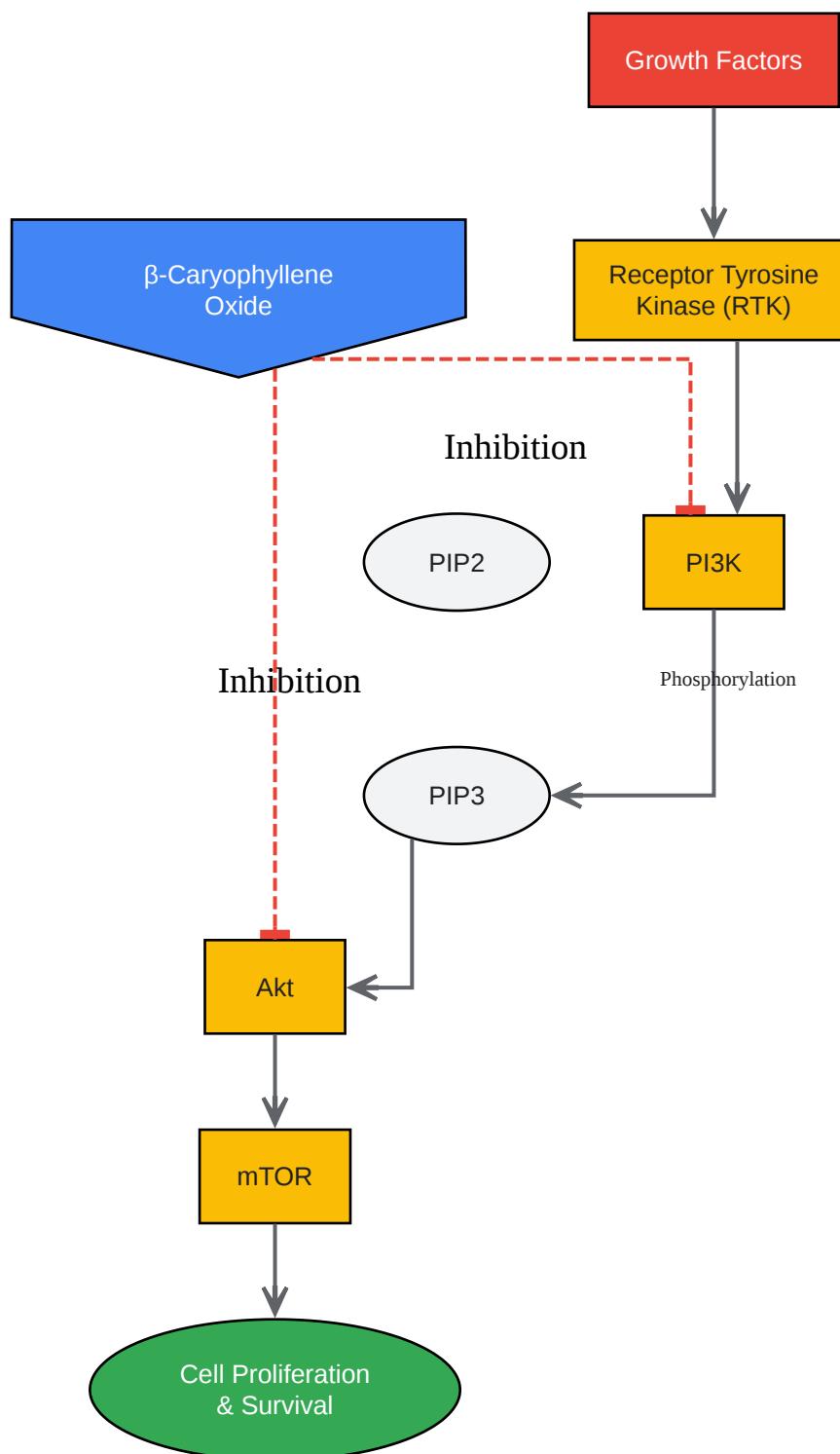


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Inhibition of the NF-κB signaling pathway by β-caryophyllene.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is critical for cell survival, proliferation, and growth. β -Caryophyllene oxide has been demonstrated to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.

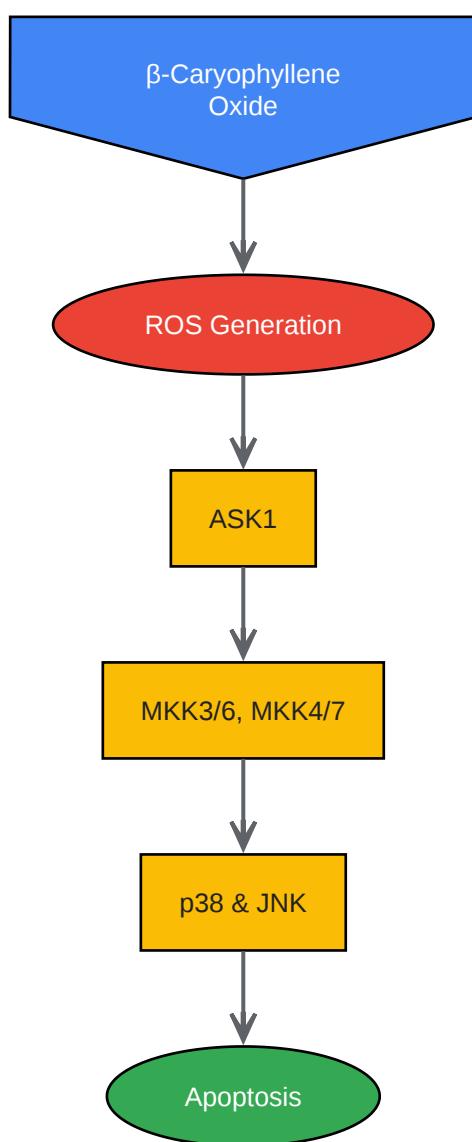


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Inhibition of the PI3K/Akt/mTOR pathway by β -caryophyllene oxide.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in various cellular processes, including inflammation, proliferation, and apoptosis. β -Caryophyllene oxide can induce apoptosis in cancer cells through the activation of MAPK pathways, often mediated by reactive oxygen species (ROS).



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